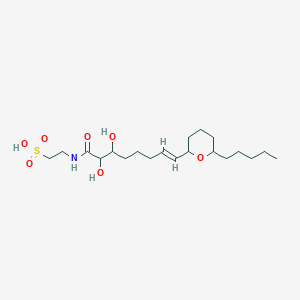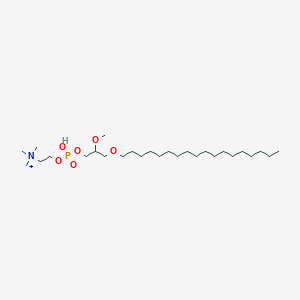
3-Octadecyloxy-2-methoxypropylphosphonocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octadecyloxy-2-methoxypropylphosphonocholine, also known as OMeOPC, is a phospholipid derivative that has been widely used in scientific research. This compound is a member of the alkylphosphocholine family and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antineoplastic Properties : A study by Salari, Howard, and Bittman (1992) synthesized a glycerophosphonocholine analog of 3-Octadecyloxy-2-methoxypropylphosphonocholine, demonstrating its potential as an anti-cancer drug for treating leukemia and solid tumors. This study highlighted the compound's ability to inhibit [3H]thymidine uptake by human leukemic cells, indicating its promising role in cancer therapeutics (Salari, Howard, & Bittman, 1992).
Synthesis of Phosphono Analogs : Chuvilin, Trusov, and Serebrennikova (1992) synthesized structural analogs of phospholipidic platelet activating factor, including (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine. The study demonstrated the high efficiency of polymer-bound dibenzo-18-crown-6-ether as an O-alkylation catalyst. This research contributes to the understanding of chemical processes relevant to the synthesis of compounds like 3-Octadecyloxy-2-methoxypropylphosphonocholine (Chuvilin, Trusov, & Serebrennikova, 1992).
Cytotoxicity and Metabolism in Neoplastic Cells : A study conducted by Hoffman, Hoffman, and Snyder (1986) investigated the cytotoxic response of various types of neoplastic cells to analogs of unnatural alkyl phospholipids, which include compounds similar to 3-Octadecyloxy-2-methoxypropylphosphonocholine. The study provided insights into the cellular mechanisms and metabolic pathways involved when these compounds are introduced to tumor cells (Hoffman, Hoffman, & Snyder, 1986).
Influence on Mammary Carcinomas : Berger, Munder, Schmähl, and Westphal (1984) explored the efficacy of alkyllysophospholipids, which are structurally related to 3-Octadecyloxy-2-methoxypropylphosphonocholine, in inhibiting the growth of mammary carcinomas in rats. This study provided valuable data on the potential use of such compounds in cancer treatment and their biological effects (Berger, Munder, Schmähl, & Westphal, 1984).
properties
CAS RN |
144615-60-1 |
|---|---|
Product Name |
3-Octadecyloxy-2-methoxypropylphosphonocholine |
Molecular Formula |
C27H59NO6P+ |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1 |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
synonyms |
3-octadecyloxy-2-methoxypropylphosphonocholine 3-ODO-2-MPPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



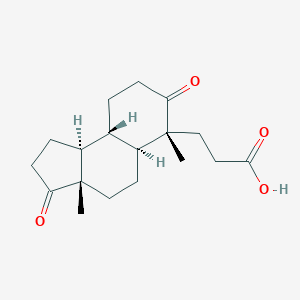
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
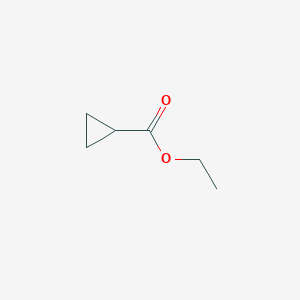
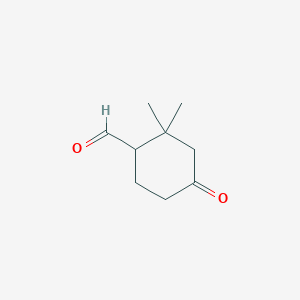
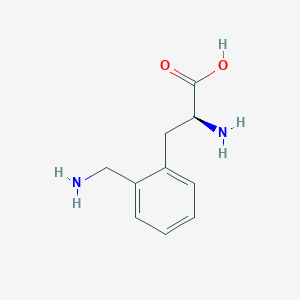
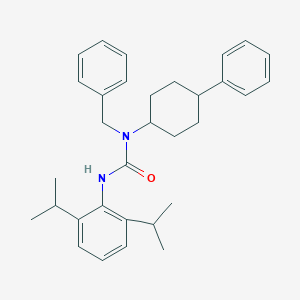
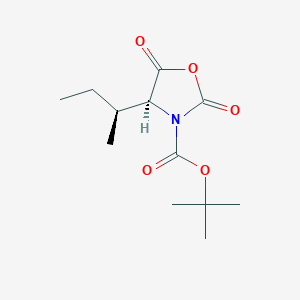
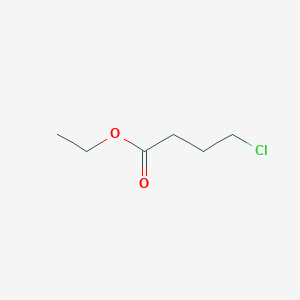
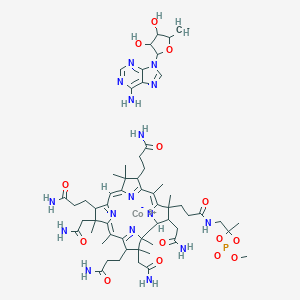
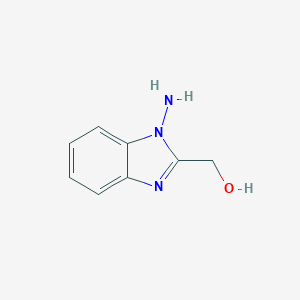
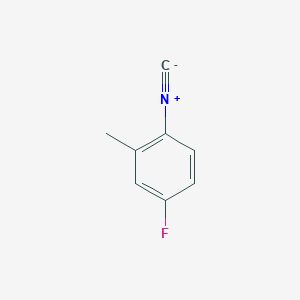
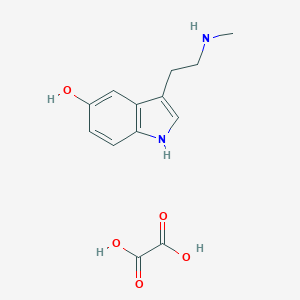
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
